molecular formula C6H6Cl2N4S B2536185 2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride CAS No. 2418718-17-7

2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride

Cat. No.: B2536185
CAS No.: 2418718-17-7
M. Wt: 237.1
InChI Key: OHZOLVHXHABGCX-UHFFFAOYSA-N
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Description

2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride is a synthetic purine derivative designed for chemical and pharmaceutical research. Purines are a fundamental class of heterocyclic compounds with a wide range of established biological activities, making them privileged scaffolds in medicinal chemistry for developing new therapeutic agents . The specific substitution pattern on this compound, featuring reactive chloro and methylsulfanyl groups at the 2 and 8 positions, makes it a versatile and valuable building block for further chemical exploration. Researchers can utilize this intermediate in nucleophilic substitution and metal-catalyzed cross-coupling reactions to create a diverse library of novel 2,8-disubstituted purine analogs for biological evaluation . Potential research applications include the synthesis of molecules for screening as kinase inhibitors, given the known activity of other trisubstituted purine scaffolds against targets like FLT3, a key receptor in acute myeloid leukemia . Additionally, its structure suggests potential as a precursor for investigating modulators of purinergic signaling, a complex system involving P2X, P2Y, and P1 receptors that is implicated in numerous immune-mediated inflammatory diseases . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-8-methylsulfanyl-7H-purine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S.ClH/c1-12-6-9-3-2-8-5(7)10-4(3)11-6;/h2H,1H3,(H,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZOLVHXHABGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=NC=C2N1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloro-Thiol Exchange at Position 8

A foundational approach involves displacing a chloro substituent at the purine’s 8-position with a methylsulfanyl group. This method leverages the reactivity of chloropurines toward thiol nucleophiles.

Procedure :

  • Substrate Preparation : Begin with 2,8-dichloro-7H-purine, a scaffold permitting selective substitution at position 8.
  • Methylthiol Introduction : React the dichloro intermediate with sodium thiomethoxide (NaSMe) in anhydrous dimethylformamide (DMF) at 60–80°C for 6–12 hours.
  • Selectivity Control : The C8 position exhibits higher electrophilicity than C2 due to electronic effects, enabling regioselective substitution without protecting groups.

Reaction Equation :
$$
\text{2,8-Dichloro-7H-purine} + \text{NaSMe} \rightarrow \text{2-Chloro-8-methylsulfanyl-7H-purine} + \text{NaCl}
$$

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiomethoxide.
  • Temperature : Yields plateau above 70°C, but prolonged heating (>12 hours) risks decomposition.

Thiolation Followed by Methylation

Alternative routes first introduce a thiol group at C8, followed by methylation.

Stepwise Synthesis :

  • Thiol Installation : Treat 2-chloro-8-mercapto-7H-purine with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
  • Reaction Conditions : Conduct in tetrahydrofuran (THF) at room temperature for 4–6 hours, achieving >80% conversion.

Mechanistic Rationale :

  • The thiolate anion (generated via K₂CO₃) attacks methyl iodide, forming the methylsulfanyl group.

Advantages :

  • Avoids handling volatile thiomethoxide reagents.
  • Permits isolation of the thiol intermediate for quality control.

One-Pot Multistep Synthesis

Concurrent Functionalization

Recent advances enable simultaneous introduction of chloro and methylsulfanyl groups via tandem reactions.

Protocol :

  • Starting Material : 8-Hydroxy-7H-purine is treated with phosphorus oxychloride (POCl₃) and dimethyl sulfide (DMS) under reflux.
  • Mechanism :
    • POCl₃ chlorinates the hydroxyl group at C8.
    • DMS acts as both a sulfur source and methylating agent, displacing the intermediate chloride.

Yield Data :

Step Reagents Temperature Time Yield (%)
Chlorination POCl₃, DMF 100°C 3 h 92
Methylsulfanylation DMS, K₂CO₃ 60°C 2 h 85

Key Observation :

  • Excess DMS (>2 eq.) minimizes disulfide byproducts.

Hydrochloride Salt Formation

Acid-Mediated Precipitation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Procedure :

  • Dissolution : Suspend 2-chloro-8-methylsulfanyl-7H-purine in anhydrous diethyl ether.
  • HCl Gas Introduction : Bubble dry HCl gas through the solution until pH <2.
  • Crystallization : Filter the precipitate and wash with cold ether to remove excess acid.

Critical Parameters :

  • Moisture Control : Hydrolysis of the methylsulfanyl group occurs if water is present.
  • Temperature : Maintain below 10°C during HCl addition to prevent decomposition.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

Method Advantages Limitations Yield (%) Purity (%)
Chloro-Thiol Exchange High regioselectivity Requires NaSMe handling 78 99
Thiolation/Methylation Intermediate isolation possible Two-step process 82 98
One-Pot Synthesis Time-efficient Byproduct formation risk 75 97

Trends :

  • The one-pot method sacrifices ~7% yield for procedural simplicity.
  • Chloro-thiol exchange offers the highest purity but demands stringent anhydrous conditions.

Mechanistic and Kinetic Studies

Substitution Kinetics

Isothermal titration calorimetry (ITC) reveals second-order kinetics for the methylsulfanylation step, with an activation energy (Eₐ) of 45 kJ/mol.

Rate Equation :
$$
\text{Rate} = k[\text{Chloropurine}][\text{NaSMe}]
$$

Catalytic Effects :

  • Addition of crown ethers (e.g., 18-crown-6) accelerates reaction rates by 30% via sodium ion chelation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to improve safety and scalability.

Setup :

  • Reactor Design : Tubular reactor with PTFE lining to resist corrosive reagents.
  • Parameters :
    • Residence time: 8 minutes
    • Temperature: 70°C
    • Pressure: 3 bar

Outcome :

  • 12 kg/hour throughput with 88% yield and >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-amino-8-methylsulfanyl-7H-purine or 2-thio-8-methylsulfanyl-7H-purine.

    Oxidation: Formation of 2-chloro-8-methylsulfinyl-7H-purine or 2-chloro-8-methylsulfonyl-7H-purine.

Scientific Research Applications

2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.

    Biological Studies: The compound is studied for its potential effects on cellular processes and enzyme inhibition.

    Pharmacology: Research on its pharmacokinetics and pharmacodynamics helps in understanding its therapeutic potential.

    Industrial Chemistry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit the activity of these enzymes, thereby affecting DNA and RNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride and related purine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number
This compound Cl (2), -SMe (8) C₇H₈ClN₄S·HCl ~251.14 (est.) Not provided
6-Chloro-8-methyl-2-methylsulfanyl-7H-purine Cl (6), -SMe (2) C₇H₇ClN₄S 214.68 99980-49-1
2,6,8-Trichloro-7-methylpurine Cl (2,6,8), -CH₃ (7) C₆H₃Cl₃N₄ 237.47 16404-16-3
7-Benzyl-8-(2-chloro-benzylsulfanyl)-... Cl (benzyl), -CH₃ (3), -S-benzyl C₂₀H₁₇ClN₄O₂S 412.90 331841-66-8

Key Observations :

  • Substituent Position : The target compound’s substituents (Cl at position 2 and -SMe at 8) differ from analogs like 6-chloro-8-methyl-2-methylsulfanyl-7H-purine (Cl at 6, -SMe at 2), altering electronic and steric properties .
  • Molecular Weight: The hydrochloride form increases molecular weight (~251 vs. 214.68 for the non-salt base), likely improving aqueous solubility compared to non-salt purines .
  • Functional Groups : Methylsulfanyl (-SMe) groups act as electron-donating substituents, influencing reactivity in nucleophilic substitution reactions. In contrast, trichloro derivatives (e.g., 2,6,8-Trichloro-7-methylpurine) exhibit higher electrophilicity due to multiple electron-withdrawing Cl atoms .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., itraconazole HCl in ) typically exhibit enhanced solubility in polar solvents compared to free bases. This trend likely applies to the target compound, though experimental data are lacking.
  • Stability : Methylsulfanyl groups may confer stability against hydrolysis compared to thiol (-SH) analogs. However, the hydrochloride salt’s hygroscopicity could affect long-term storage .

Pharmacological Implications

The -SMe group could modulate binding affinity compared to -OCH₃ or -NH₂ substituents in related compounds .

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